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molecular formula C6H7N3O B111917 5-Aminopyridine-2-carboxamide CAS No. 145255-19-2

5-Aminopyridine-2-carboxamide

Cat. No. B111917
M. Wt: 137.14 g/mol
InChI Key: CSHTYFRLFVBNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465726B2

Procedure details

MeOH (30 mL) was added into the mixture of 5-aminopyridine-2-carbonitrile (1191 mg, 10.00 mmol), NaBO3.H2O (2995 mg, 30.00 mmol), and H2O (30 mL), and the mixture was then heated at 50° C. for 16 h. The mixture was then concentrated in vacuo, then treated with water (30 mL), and extracted with EtOAc (4×50 mL). The combined extracts were dried over MgSO4, filtered, and concentrated in vacuo to obtain a yellow solid. The solid was triturated with 40 mL of 40% EtOAc/hexane to yield the title compound as yellow solid. 1H NMR (DMSO-d6, 400 MHz): δ=5.86 (s, 2H), 6.89 (dd, 1H, J=2.4 & 8.4 Hz), 7.07 (brs, 1H), 7.59 (brs, 1H), 7.64 (d, 1H, J=8.4 Hz), 7.83 (d, 1H, J=2.4 Hz). MS (ES+): m/z 138.18 (100) [MH+]. HPLC: tR=0.75 min (ZQ2000, polar—5 min).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1191 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3.H2O
Quantity
2995 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[OH:2].[NH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]#[N:11])=[N:8][CH:9]=1>O>[NH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]([NH2:11])=[O:2])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
1191 mg
Type
reactant
Smiles
NC=1C=CC(=NC1)C#N
Name
NaBO3.H2O
Quantity
2995 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with 40 mL of 40% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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